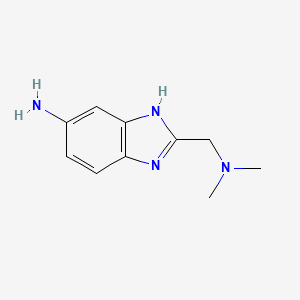

1H-Benzimidazole-2-methanamine, 6-amino-N,N-dimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1H-Benzimidazole-2-methanamine, 6-amino-N,N-dimethyl-” is a chemical compound with the molecular formula C10H14N4. It is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings .

Synthesis Analysis

Benzimidazole derivatives have been synthesized through various methods. One approach involves the substitution of the corresponding 2,6-dichlorobenzo[d]oxazole, 2,6-dichlorobenzo[d]thiazole, and 2,6-dichlorobenzo[d]imidazole with 2-(4-(3-amino-2-hydroxypropoxy) phenyl .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been determined through crystallography and solid-state NMR . These compounds exhibit an identical system of hydrogen bonds, C (4), in their structures .Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit anti-inflammatory activity, as evaluated by carrageenan-induced rat paw edema model .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Benzimidazole derivatives, including 1H-Benzimidazole-2-methanamine, 6-amino-N,N-dimethyl-, have been extensively researched for their antimicrobial and antifungal properties. These compounds are synthesized through various chemical pathways and have shown potent activity against a range of microbial and fungal species. The antimicrobial activity is attributed to the benzimidazole nucleus, which has been incorporated into several compounds demonstrating marked potency as antimicrobial agents. For instance, a study on 2-alkanamino benzimidazole derivatives revealed their significant antimicrobial activity, highlighting the potential of benzimidazole compounds in treating infections caused by bacteria or yeasts (Ajani et al., 2016). Similarly, bis(benzimidazole) and trithiocyanurate complexes have been synthesized, showing promising antimicrobial and antifungal properties, suggesting their use in managing infectious diseases (Kopel et al., 2015).

Catalysis and Drug Design

Benzimidazole derivatives play a crucial role in catalysis and drug design due to their unique structural features. Their versatility as scaffolds in experimental drug design is well-documented, with various synthesis methods supporting structural diversity and substitution. Research in this area focuses on developing new procedures that accommodate a wide range of benzimidazole derivatives for potential therapeutic applications. A notable study discusses the green synthesis of novel azo-linked 2-phenyl benzimidazoles, underscoring the importance of benzimidazoles in medicinal chemistry and catalysis (Nikpassand & Pirdelzendeh, 2016).

Interaction with DNA

The interaction of benzimidazole derivatives with DNA and DNA-associated processes has been a significant area of research. These interactions are critical for understanding the mechanism of action of potential therapeutic agents. Benzimidazole-based systems, including bis- and tris-benzimidazole derivatives, are known for their capacity to interact with DNA, affecting various DNA-associated processes. This has led to the exploration of benzimidazole derivatives for their medicinal applications, particularly in the context of antihelminthic, antacid, and antibacterial drugs. The comprehensive study of these properties provides insights into the potential use of benzimidazole derivatives in targeting DNA and DNA-associated processes for therapeutic interventions (Bhattacharya & Chaudhuri, 2008).

Mecanismo De Acción

Target of Action

It’s worth noting that benzimidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This broad-spectrum binding capability makes them useful in developing new therapeutic derivatives .

Mode of Action

Benzimidazole derivatives are known to interact with their targets, causing various biological changes . The interaction often involves the formation of hydrogen bonds , which can lead to alterations in the target’s function.

Biochemical Pathways

Benzimidazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

It has been suggested that benzimidazole derivatives can be tested as potential drugs, indicating that they may have favorable pharmacokinetic properties .

Result of Action

Benzimidazole derivatives have been associated with a wide range of biological activities , suggesting that the compound may have diverse molecular and cellular effects.

Action Environment

It’s worth noting that the biological activity of benzimidazole derivatives can be tuned and accelerated in coordination compounds , suggesting that the compound’s action may be influenced by its chemical environment.

Análisis Bioquímico

Cellular Effects

Benzimidazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities

Molecular Mechanism

Benzimidazoles are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

2-[(dimethylamino)methyl]-3H-benzimidazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-14(2)6-10-12-8-4-3-7(11)5-9(8)13-10/h3-5H,6,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBIOJIYQNKPFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC2=C(N1)C=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2915693.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2915695.png)

![Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2915702.png)

![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B2915703.png)

![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2915704.png)

![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915710.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2915711.png)

![Ethyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2915713.png)